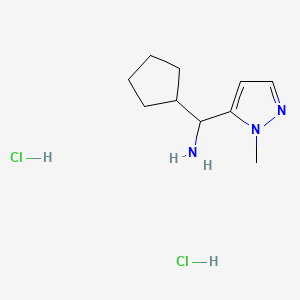![molecular formula C9H16ClNO3 B15299513 Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B15299513.png)
Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a bicyclo[2.1.1]hexane core, which is a rigid and strained system, making it an interesting subject for chemical research.
Métodos De Preparación
The synthesis of Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the [2 + 2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the efficient formation of the bicyclic core. The reaction conditions often require the use of a photochemical reactor and specific wavelengths of light to drive the cycloaddition reaction .
Industrial production methods for this compound may involve scaling up the photochemical reactions using specialized equipment to ensure consistent yields and purity. The use of continuous flow reactors can also be explored to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride can be compared with other bicyclic compounds such as:
Bicyclo[1.1.1]pentane: Known for its use as a phenyl isostere in medicinal chemistry.
Bicyclo[2.2.1]heptane: Commonly used in the synthesis of natural products and pharmaceuticals.
Bicyclo[3.1.0]hexane: Utilized in the development of new chemical scaffolds for drug discovery .
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxymethyl group, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C9H16ClNO3 |
|---|---|
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-6-9-3-8(4-9,5-10-9)7(11)13-2;/h10H,3-6H2,1-2H3;1H |
Clave InChI |
ZNAYSBOSKYLSJY-UHFFFAOYSA-N |
SMILES canónico |
COCC12CC(C1)(CN2)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole](/img/structure/B15299461.png)

![2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15299481.png)


![rac-tert-butyl (5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepine-1-carboxylate](/img/structure/B15299485.png)




